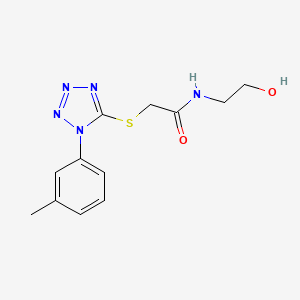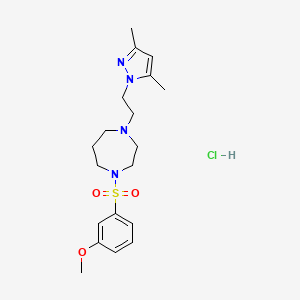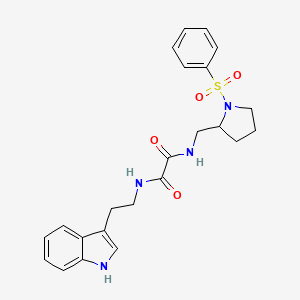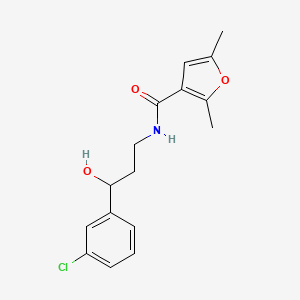![molecular formula C17H15NO4S B2931321 3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid CAS No. 379729-42-7](/img/structure/B2931321.png)
3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” is a compound used for proteomics research . It has a molecular formula of C17H15NO4S and a molecular weight of 329.37 .
Synthesis Analysis
The synthesis of indole derivatives, such as “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid”, often involves a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding. It uses readily available building blocks like aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” is based on the indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” include Fischer indolisation and indole N-alkylation . These reactions are robust, clean, high-yielding processes that generate minimal quantities of by-products or leftovers .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” include a molecular formula of C17H15NO4S and a molecular weight of 329.37 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
The indole nucleus has been associated with anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown anticancer activity . This means that “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have also been associated with anti-HIV activity . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
The indole nucleus has been associated with antioxidant properties . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This means that “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been associated with antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have also been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological activities observed.
Pharmacokinetics
The compound’s molecular weight (32937) and predicted properties such as melting point (21455° C), boiling point (~5467° C at 760 mmHg), density (~14 g/cm^3), and refractive index (n20D 1.67) could influence its bioavailability .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at room temperature, suggesting that extreme temperatures might affect its stability .
Zukünftige Richtungen
The future directions for “3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid” could involve its use in the synthesis of new compounds with neuroprotective and antioxidant properties . Additionally, its use in the synthesis of new analogs of the endogenous hormone melatonin could be explored further .
Eigenschaften
IUPAC Name |
(E)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17(20)10-7-13-5-8-15(9-6-13)23(21,22)18-12-11-14-3-1-2-4-16(14)18/h1-10H,11-12H2,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACIPILBRUIND-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

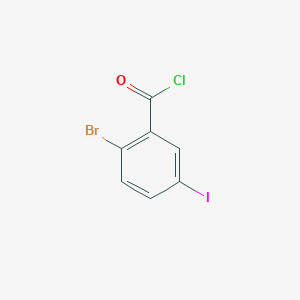
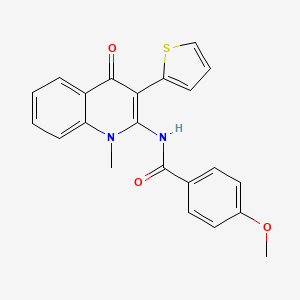
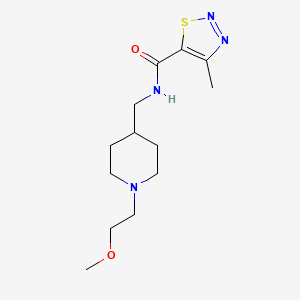

![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2931245.png)
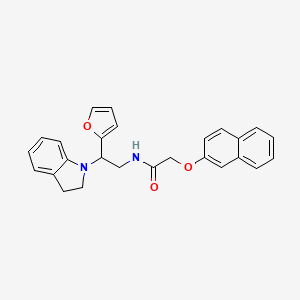
![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)
